Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide
Description
Properties
IUPAC Name |
1-nitro-2-(2-nitrophenyl)sulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5S/c15-13(16)9-5-1-3-7-11(9)20(19)12-8-4-2-6-10(12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZWCGYJADVMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184470 | |
| Record name | Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30388-70-6 | |
| Record name | Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030388706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003171485 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nitro-2-(2-nitrophenyl)sulfinylbenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3Q7ZX2T6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide, with the molecular formula C12H8N2O5S and CAS number 30388-70-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies and findings related to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H8N2O5S |
| Molecular Weight | 292.27 g/mol |
| Purity | Typically 95% |
| CAS Number | 30388-70-6 |
| IUPAC Name | 1-nitro-2-(2-nitrophenyl)sulfinylbenzene |
This compound is characterized by its sulfinyl and hydroxy functional groups, which are often associated with various biological activities, including antioxidant and anticancer properties.
Antioxidant Activity
Research indicates that compounds containing hydroxy and sulfinyl groups often exhibit significant antioxidant activity. In vitro studies have shown that derivatives of similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in cells. For instance, compounds with similar functionalities demonstrated improved antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Compounds structurally related to this compound have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines, indicating potential for use in cancer treatment . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of sulfinyl-containing compounds on human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and others. Results indicated that certain derivatives exhibited selective cytotoxicity, particularly against MCF-7 cells, with IC50 values as low as 1.2 μM .
- Antioxidant Mechanisms : Another study investigated the antioxidant mechanisms of similar compounds in inducing oxidative stress in tumor cells. The results confirmed that these compounds could mitigate oxidative damage, suggesting a protective role against cancer cell proliferation .
Toxicological Profile
This compound has also been assessed for its toxicological properties. Preliminary data suggest that while it exhibits beneficial biological effects, caution should be exercised due to potential cytotoxicity at higher concentrations .
Comparison with Similar Compounds
Table 1: Key Properties of Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane Oxide and Hypothetical Analogs
| Property | Target Compound | 1,1′-Sulfonylbis(2-nitrobenzene) (Hypothetical) | 1,1′-Sulfinylbis(3-nitrobenzene) (Hypothetical) |
|---|---|---|---|
| Molecular Formula | C₁₂H₈N₂O₅S | C₁₂H₈N₂O₆S | C₁₂H₈N₂O₅S |
| Molecular Weight (g/mol) | 292.267 | 308.267 | 292.267 |
| Functional Groups | 2×NO₂, 1×S=O | 2×NO₂, 1×SO₂ | 2×NO₂, 1×S=O (meta-substituted) |
| Sulfur Oxidation State | +4 | +6 | +4 |
| Chirality | Present (sulfinyl group) | Absent (sulfonyl is achiral) | Present |
| Thermal Stability | Not reported | Likely higher (SO₂ groups stabilize) | Not reported |
Key Observations:
Sulfonyl vs.
Chirality : The sulfoxide group in the target compound introduces stereochemical complexity absent in sulfonyl analogs, making it relevant for enantioselective synthesis .
Nomenclature and Structural Identity
The compound is interchangeably referred to as:
- This compound (IUPAC name).
- 1,1′-Sulfinylbis(2-nitrobenzene) (common name).
- 1-Nitro-2-[(2-nitrophenyl)sulfinyl]benzene (alternative systematic name) .
This multiplicity of names underscores the importance of standardized identifiers (e.g., CAS 30388-70-6, InChIKey: UFDJKJYQFFXQJQ-UHFFFAOYSA-N) for unambiguous chemical referencing .
Preparation Methods
Synthesis of Diphenyl Sulfoxide Intermediate
The core diphenyl sulfoxide structure is generally prepared by oxidation of a diphenyl sulfide precursor. Common oxidizing agents include:
| Oxidizing Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|
| m-Chloroperbenzoic acid (m-CPBA) | Room temperature, dichloromethane | 75-85 | Mild, selective sulfoxidation |
| Hydrogen peroxide (H2O2) + catalyst | Aqueous solvent, mild heating | 60-80 | Environmentally friendly, slower |
| Oxone (potassium peroxymonosulfate) | Acetonitrile-water mixture | 70-90 | Efficient, scalable |
This oxidation step must be controlled to prevent overoxidation to sulfone.
Introduction of Hydroxy(oxido)amino Group
The hydroxy(oxido)amino functionality (–NHOH) is typically introduced by reaction of an amino group with hydroxylamine derivatives or via oxidation of amino groups under controlled conditions. Methods include:
- Treatment of ortho-aminophenyl sulfoxides with hydroxylamine hydrochloride in the presence of base,
- Oxidative conversion of amino groups using mild oxidants like sodium periodate or lead tetraacetate.
Reaction parameters such as pH, temperature, and solvent polarity are critical to avoid side reactions and degradation.
Formation of Azane Oxide Moiety
The azane oxide (N-oxide) is formed by oxidation of the nitrogen atom in the amino or hydroxylamine group. Typical reagents include:
- Peracids such as m-CPBA,
- Hydrogen peroxide under acidic or neutral conditions.
This step requires careful stoichiometric control to prevent overoxidation or ring cleavage.
Detailed Preparation Procedure (Representative Example)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Diphenyl sulfide + m-CPBA, DCM, 0-25°C, 2 h | Selective oxidation to diphenyl sulfoxide | 80 |
| 2 | ortho-Aminophenyl sulfoxide + hydroxylamine HCl + base (NaOH), ethanol, reflux 4 h | Introduction of hydroxy(oxido)amino group | 70 |
| 3 | Product + m-CPBA, DCM, 0°C to RT, 1 h | Formation of azane oxide (N-oxide) | 65 |
Purification is typically performed by recrystallization or chromatographic techniques.
Research Findings and Optimization
- Selectivity: Controlling oxidation levels is crucial. Overoxidation leads to sulfone formation, which is undesirable.
- Solvent Effects: Polar aprotic solvents like dichloromethane favor selective oxidation; protic solvents can cause hydrolysis.
- Temperature: Lower temperatures during oxidation steps improve selectivity and reduce side products.
- pH Control: For hydroxylamine introduction, slightly basic conditions favor amination without decomposition.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Effect on Synthesis |
|---|---|---|
| Oxidant type | m-CPBA, Oxone, H2O2 | Selectivity and yield |
| Temperature | 0–25°C during oxidation | Minimizes overoxidation |
| Solvent | Dichloromethane, Acetonitrile | Solubility and reaction rate |
| pH | Slightly basic (pH 8-9) for amination | Stability of hydroxy(oxido)amino group |
| Reaction time | 1–4 hours per step | Completeness of conversion |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies functional groups (e.g., sulfinyl protons at δ 3.1–3.3 ppm, hydroxy signals broadened due to hydrogen bonding) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 305.12 (calculated for C₁₄H₁₃N₂O₄S⁺) with <2 ppm error .
- HPLC-PDA : Use a C18 column (ACN:H₂O + 0.1% TFA) to assess purity (>95% at 254 nm). Retention time ~8.2 min under isocratic conditions .
How does the redox behavior of the sulfinyl and oxido groups influence reactivity in biological systems?
Advanced Research Focus
The sulfinyl group (-S(O)-) acts as a redox-active site, participating in reversible oxidation-reduction cycles. For example:
- Reduction : Sodium dithionite (Na₂S₂O₄) converts sulfinyl to thioether, altering electron distribution and potentially deactivating biological targets .
- Oxidation : In vivo, cytochrome P450 enzymes may oxidize sulfinyl to sulfonyl (-SO₂-), modifying bioavailability. Monitor via LC-MS/MS in hepatocyte assays .
Controlled redox studies (cyclic voltammetry) show a reduction potential of −0.85 V vs. Ag/AgCl, indicating moderate electron-withdrawing effects .
What methodological approaches resolve contradictions in reported biological activity data?
Advanced Research Focus
Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM against S. aureus) arise from assay conditions:
- Inoculum Size : Standardize to 1×10⁶ CFU/mL in Mueller-Hinton broth to minimize variability .
- Redox Buffers : Include 1 mM glutathione to mimic intracellular conditions, as thiols may reduce sulfinyl groups and alter activity .
- Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., hydroxylamine derivatives) that may contribute to off-target effects .
How do substituent modifications at the phenyl rings affect biological target engagement?
Advanced Research Focus
Comparative studies with analogs reveal:
- Hydroxy Group Positioning : Para-hydroxy substitution enhances hydrogen bonding with bacterial DNA gyrase (ΔG = −9.2 kcal/mol vs. −6.8 kcal/mol for meta-substituted analogs) .
- Sulfinyl vs. Sulfonyl : Sulfinyl derivatives show 3-fold higher binding affinity to fungal CYP51 (Kd = 12 nM) due to optimal steric bulk, while sulfonyl analogs exhibit irreversible inhibition .
- Amino Group Functionalization : Acetylation of the amino group reduces cytotoxicity (HeLa cell IC₅₀ from 8 µM to >100 µM) but abolishes antifungal activity .
What strategies stabilize this compound under experimental storage conditions?
Advanced Research Focus
Degradation pathways include:
- Hydrolysis : Sulfinyl groups hydrolyze to sulfonic acids in aqueous buffers (pH >7). Store lyophilized at −20°C under argon .
- Photodegradation : UV light (λ = 254 nm) induces radical formation. Use amber vials and conduct experiments under low-light conditions .
- Thermal Stability : TGA shows decomposition onset at 120°C. Avoid heating above 60°C during formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
